molecular formula C21H18N6O4S B2996409 6-((5-((4-nitrobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852047-89-3

6-((5-((4-nitrobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2996409
CAS RN: 852047-89-3
M. Wt: 450.47
InChI Key: XGFIALIUMWPCAL-UHFFFAOYSA-N
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Description

6-((5-((4-nitrobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N6O4S and its molecular weight is 450.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

The compound , due to its complex structure, is likely to be of interest in chemical synthesis and modification research. For instance, the study of thietane-containing heterocycles, similar to the core structure of the mentioned compound, has shown that oxidation of such compounds can lead to the synthesis of sulfoxides, which are mixtures of cis/trans isomers. This process highlights the compound's potential in studying the effects of substituents on chemical reactions and product formations (Meshcheryakova et al., 2014).

NO-Generating Properties

Compounds similar to the one mentioned, such as 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, have been studied for their ability to generate nitric oxide (NO) in the presence of thiols under physiological conditions. This property is significant in biomedical research, where NO plays a crucial role in various physiological and pathological processes (Sako et al., 1998).

Anticancer Activity

Research into similar pyrimidine structures has led to the synthesis of compounds with potential anticancer activity. For example, the synthesis of 5-substituted 2-methylbenzimidazoles has shown promise in testing against human cancer cell lines, indicating the possible utility of the compound in cancer research (El-Naem et al., 2003).

Molecular Structure Analysis

The molecular structure and interaction analysis of similar compounds, such as 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, provide insights into the intermolecular interactions and stability of these molecules. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and drug design (Etsè et al., 2020).

Synthetic Pathways and Mechanisms

Investigations into the synthesis of related pyrimidines and imidazoles have expanded our understanding of reaction mechanisms and synthetic pathways. Studies like the synthesis of thietanylpyrimidine and thietanylimidazole derivatives enrich the chemical toolkit available for creating complex organic molecules, providing a basis for the development of new pharmaceuticals, agrochemicals, and materials (Meshcheryakova & Kataev, 2013).

properties

IUPAC Name

6-[[4-(3-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4S/c1-13-3-2-4-17(9-13)26-18(10-15-11-19(28)23-20(29)22-15)24-25-21(26)32-12-14-5-7-16(8-6-14)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFIALIUMWPCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((5-((4-nitrobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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